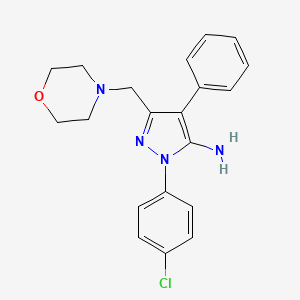
N-(2-anilino-2-oxoethyl)-5-methylfuran-2-carboxamide
Vue d'ensemble
Description
N-(2-anilino-2-oxoethyl)-5-methylfuran-2-carboxamide: is a synthetic organic compound that belongs to the class of carboxamides It is characterized by the presence of an anilino group, a furan ring, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-anilino-2-oxoethyl)-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with an appropriate aniline derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-anilino-2-oxoethyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: N-(2-aminoethyl)-5-methylfuran-2-carboxamide.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
N-(2-anilino-2-oxoethyl)-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-anilino-2-oxoethyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-anilino-2-oxoethyl)-2-methoxybenzamide
- N-(2-anilino-2-oxoethyl)-N-methylbenzamide
- N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide
Uniqueness
N-(2-anilino-2-oxoethyl)-5-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its benzamide analogs. This uniqueness can influence its reactivity, binding interactions, and overall biological activity.
Propriétés
IUPAC Name |
N-(2-anilino-2-oxoethyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-7-8-12(19-10)14(18)15-9-13(17)16-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANOLVACFUPAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4395467.png)
![1-[1-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione](/img/structure/B4395479.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4395487.png)

![N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4395500.png)
![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE](/img/structure/B4395501.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4395516.png)
![tert-butyl ({5-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)carbamate](/img/structure/B4395521.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4395523.png)

![2-[2-Methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B4395535.png)

